Ammonium sebacate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

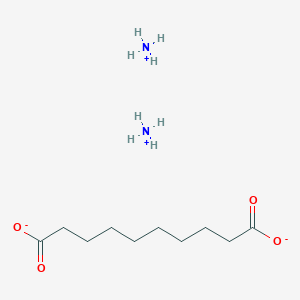

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

diazanium;decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.2H3N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATJMZAWJRWBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648441 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19402-63-2 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ammonium sebacate synthesis from sebacic acid and ammonia

An In-depth Technical Guide to the Synthesis of Ammonium Sebacate from Sebacic Acid and Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the diammonium salt of the C10 dicarboxylic acid sebacic acid, is a compound with significant utility across various industrial and scientific domains. Its applications range from being a corrosion inhibitor and lubricant additive to a component in capacitor electrolytes.[1][2] In the pharmaceutical sector, it holds potential as a buffering agent in various formulations.[3][4] This technical guide provides a comprehensive overview of the synthesis of this compound from sebacic acid and aqueous ammonia. It delves into the underlying chemical principles, a detailed step-by-step laboratory-scale protocol, methods for purification and characterization, and critical safety considerations. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to produce and validate high-purity this compound for their specific applications.

Introduction: Properties and Applications of this compound

This compound (CAS RN: 19402-63-2) is a white crystalline powder formed from the neutralization of sebacic acid with two equivalents of ammonia.[1][5] It is characterized by its solubility in water, ethanol, and acetone.[3][4] This solubility profile is crucial for its application in aqueous and polar solvent systems.

Sebacic acid itself is a naturally derived dicarboxylic acid, primarily produced from castor oil, making this compound a derivative of a renewable resource.[6][7][8] The presence of two ammonium carboxylate functionalities imparts unique properties to the molecule, making it a versatile component in several fields.

Key Applications:

-

Corrosion Inhibition: this compound is effective in preventing rust and corrosion on metal surfaces, often applied as a coating or an additive.[1]

-

Industrial Lubricants: It serves as an additive to improve the performance and longevity of lubricants by reducing friction and wear.[1]

-

Electronics: A significant application is in the manufacturing of capacitors, where "capacitor grade" this compound is a critical component in electrolyte formulations, contributing to the stability and efficiency of the devices.[2][5]

-

Pharmaceuticals: Due to its ability to form a buffered solution, it can be used as a pH-regulating excipient in pharmaceutical formulations, helping to maintain the stability and efficacy of active pharmaceutical ingredients (APIs).[3][4] Ammonium salts of weak acids, like ammonium acetate, are widely used for their buffering capacity.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 19402-63-2 | [1] |

| Molecular Formula | C₁₀H₂₄N₂O₄ (or C₁₀H₁₈O₄·2H₃N) | [1][3] |

| Molecular Weight | 236.31 g/mol | [3][5] |

| Appearance | White crystalline powder | [3][5] |

| Solubility | Soluble in water, ethanol, and acetone | [3][4] |

| pH (5% solution) | 6.5 – 7.5 | [5] |

| Storage | Inert atmosphere, room temperature |[1] |

The Core Synthesis: A Mechanistic Overview

The synthesis of this compound is a straightforward acid-base neutralization reaction. Sebacic acid (HOOC(CH₂)₈COOH) is a dicarboxylic acid, meaning it has two acidic protons on its carboxyl groups. Ammonia (NH₃), when dissolved in water to form ammonium hydroxide (NH₄OH), acts as a base.[10]

The reaction proceeds via the transfer of protons from the carboxylic acid groups to the ammonia molecules. Since there are two carboxylic acid groups, two molar equivalents of ammonia are required for complete neutralization, resulting in the formation of the diammonium salt.

Reaction: HOOC(CH₂)₈COOH + 2 NH₃ → [NH₄]⁺⁻OOC(CH₂)₈COO⁻[NH₄]⁺

This reaction is typically exothermic. The formation of the salt is driven by the favorable thermodynamics of neutralizing an acid with a base. It is important to note that heating the final ammonium salt to high temperatures (e.g., 150–200 °C) can lead to dehydration, forming the corresponding diamide, which is generally an undesired side reaction in this context.[10][11]

Process Parameters and Stoichiometry

Stoichiometry

The stoichiometry of the reaction is critical for achieving a high yield and purity. As sebacic acid has two acidic protons, a molar ratio of 1 mole of sebacic acid to at least 2 moles of ammonia is required for complete conversion to dithis compound. Using a slight excess of ammonia can help ensure the reaction goes to completion, but a large excess should be avoided as it will need to be removed during the purification stage.

Solvent Selection

The choice of solvent is dictated by the solubility of the reactants and the final product.

-

Sebacic Acid: Poorly soluble in water but soluble in organic solvents like ethanol.[6][12]

-

Ammonia: Readily soluble in water and also soluble in ethanol.[10]

-

This compound: Soluble in water, ethanol, and acetone.[3][4]

A mixed solvent system, such as an ethanol-water mixture , is often ideal. Ethanol helps to dissolve the starting sebacic acid, while the presence of water ensures the solubility of the ammonia source (aqueous ammonium hydroxide) and facilitates the ionic reaction.

Temperature Control

The neutralization reaction is exothermic. Therefore, the ammonia solution should be added slowly and with efficient stirring to control the temperature of the reaction mixture. Maintaining a moderate temperature (e.g., 25-40°C) is generally sufficient. Elevated temperatures are unnecessary for the salt formation and increase the risk of ammonia loss due to its volatility and potential dehydration of the product.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment:

-

Sebacic Acid (purity ≥ 99%)

-

Aqueous Ammonium Hydroxide (e.g., 28-30% NH₃ solution)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Glass reaction vessel (e.g., three-neck round-bottom flask)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Step-by-Step Procedure:

-

Dissolution of Sebacic Acid: In the reaction vessel, combine 20.23 g (0.1 mol) of sebacic acid with 150 mL of 95% ethanol. Stir the mixture at room temperature until the sebacic acid is fully dissolved. Gentle warming (to ~40°C) may be applied to expedite dissolution.

-

Preparation of Ammonia Solution: In a separate beaker, carefully prepare the ammonia solution. For a 10% molar excess, approximately 15 mL of concentrated (28%) aqueous ammonium hydroxide (0.22 mol NH₃) is required.

-

Reaction - Salt Formation: Place the reaction vessel in a water bath to help dissipate heat. Begin stirring the sebacic acid solution. Slowly add the aqueous ammonium hydroxide solution dropwise from the dropping funnel over a period of 30-45 minutes. Monitor the temperature and maintain it below 45°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The solution should be clear and homogeneous.

-

Initiation of Crystallization: Transfer the reaction vessel to an ice bath and cool the solution to 0-5°C while stirring. The lower temperature will decrease the solubility of the this compound, inducing crystallization.

-

Isolation: Collect the resulting white crystalline precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials or excess ammonia. Follow with a wash using a non-polar solvent like diethyl ether to aid in drying.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.

Purification and Isolation Workflow

For applications requiring very high purity, such as in pharmaceutical formulations or for capacitor electrolytes, an additional recrystallization step may be necessary.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of crystals.

-

Isolate the purified crystals by vacuum filtration as described previously.

-

Wash and dry the final product.

The overall synthesis and purification workflow can be visualized as follows:

Caption: Experimental workflow for this compound synthesis.

Characterization and Quality Control

To ensure the synthesized product is this compound of high purity, several analytical techniques should be employed.

Table 2: Analytical Characterization of this compound

| Technique | Parameter | Expected Result |

|---|---|---|

| Appearance | Visual Inspection | A white, crystalline solid.[3] |

| pH Measurement | 5% (w/v) aqueous solution | pH should be in the range of 6.5-7.5, indicating complete neutralization.[5] |

| Melting Point | Differential Scanning Calorimetry (DSC) | Should exhibit a sharp melting point. Note: Ammonium salts may decompose upon heating.[13][14] |

| FTIR Spectroscopy | Functional Group Analysis | Absence of a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Presence of strong symmetric and asymmetric COO⁻ stretches (~1550-1610 cm⁻¹ and ~1400 cm⁻¹). Presence of N-H stretching from the NH₄⁺ ion (~3200 cm⁻¹). |

| ¹H and ¹³C NMR | Structural Confirmation | Spectra should correspond to the C10 aliphatic backbone of the sebacate anion. |

| Elemental Analysis | %C, %H, %N | Experimental values should match the theoretical values for C₁₀H₂₄N₂O₄. |

| Acid-Base Titration | Assay | Titration with a standardized acid can determine the purity and confirm the diammonium salt structure. |

Safety and Handling

Both the reactants and the final product require careful handling in a controlled laboratory environment.

-

Sebacic Acid: Generally considered low hazard, but dust inhalation should be avoided.

-

Ammonium Hydroxide: Concentrated solutions are corrosive and have a pungent, irritating vapor. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10]

-

This compound: May cause skin, eye, and respiratory irritation. The Safety Data Sheet (SDS) indicates it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate PPE, including gloves, safety goggles, and respiratory protection if dust is generated, should be used.[15]

In general, good laboratory practice should be followed. Ensure adequate ventilation, avoid creating dust, and use appropriate containment measures.

Conclusion

The synthesis of this compound from sebacic acid and ammonia is a robust and efficient acid-base neutralization reaction. By carefully controlling stoichiometry, solvent, and temperature, high yields of pure product can be readily obtained. The process, from reaction to purification and characterization, provides a reliable method for producing this versatile chemical for various applications, including its potential use as an excipient in the pharmaceutical industry. The use of a bio-based precursor, sebacic acid, also aligns with the growing demand for more sustainable chemical manufacturing processes.[16]

References

- This compound SDS, 19402-63-2 Safety D

- Cas 19402-63-2, Ammonium sebac

- Ammonium sebac

- Understanding this compound: From Formula to Applic

- Ammonium sebac

- This compound | Yoneyama Chemical Industry Co., Ltd.

- Sebacic Acid – Key Properties and Applications Across Multiple Industries - Acme-Hardesty.

- SAFETY D

- Ammonia - Wikipedia.

- Sebacic acid CAS#: 111-20-6 - ChemicalBook.

- This compound - CymitQuimica (Duplic

- Making Amides from Carboxylic Acids - Chemistry LibreTexts.

- Sebacic Acid - High-Quality for Versatile Applic

- The Benefits of Ammonium Acetate in Pharmaceutical Applic

- Chemical Synthesis of Sebacic Acid - ChemCeed.

- Microbial production of sebacic acid from a renewable source: production, purification, and polymerization - Green Chemistry (RSC Publishing).

- Thermal decomposition of ammonium hexachloroosm

- Thermal decomposition of ammonium sulphate - ResearchG

Sources

- 1. Cas 19402-63-2,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | Yoneyama Chemical Industry Co., Ltd. [yoneyama-chem.co.jp]

- 6. greenchemindustries.com [greenchemindustries.com]

- 7. Sebacic Acid - High-Quality for Versatile Applications | PENPET [penpet.com]

- 8. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]

- 9. vinipul.com [vinipul.com]

- 10. Ammonia - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sebacic acid CAS#: 111-20-6 [m.chemicalbook.com]

- 13. Thermal decomposition of ammonium hexachloroosmate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. Microbial production of sebacic acid from a renewable source: production, purification, and polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ammonium Decanedioate (CAS 19402-63-2)

Introduction: Ammonium decanedioate, registered under CAS number 19402-63-2, is the diammonium salt of decanedioic acid, commonly known as sebacic acid. This organic compound is characterized by its dicarboxylate structure and the presence of two ammonium counter-ions. While not a household name, ammonium decanedioate serves critical functions in various industrial applications, primarily leveraging its properties as a corrosion inhibitor, lubricating agent, and plasticizer.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, industrial significance, and relevant analytical methodologies for researchers, scientists, and professionals in chemical manufacturing and material science.

Chemical Identity and Structure

Ammonium decanedioate is formed through the neutralization of sebacic acid with ammonia.[1] Its molecular formula is C10H24N2O4, and it has a molecular weight of approximately 236.31 g/mol .[1][2][3][4][5][6]

The chemical structure consists of a ten-carbon dicarboxylic acid, decanedioic acid (sebacic acid), where both carboxylic acid groups are deprotonated to form carboxylate anions (-COO⁻). These negatively charged groups are ionically bonded to two ammonium cations (NH₄⁺).

Below is a diagram illustrating the ionic structure of Ammonium Decanedioate.

Caption: Ionic structure of Ammonium Decanedioate.

Physicochemical Properties

The physical and chemical characteristics of ammonium decanedioate dictate its utility in various applications. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 19402-63-2 | [1][2][4][5][6][7][8][][10][11] |

| Molecular Formula | C10H24N2O4 | [2][5][6][12] |

| Molecular Weight | 236.31 g/mol | [1][2][3][4][5][11] |

| Appearance | White crystal or crystalline powder | [11] |

| Boiling Point | 475.3 °C at 760 mmHg (for sebacic acid) | [1] |

| Flash Point | 241.3 °C (for sebacic acid) | [1] |

| pH (5% solution) | 6.5 - 7.5 | [11] |

| Storage | Inert atmosphere, room temperature | [1][2] |

It is important to note that many of the thermal properties reported are for the parent acid, sebacic acid, as the ammonium salt is likely to decompose upon significant heating. The compound is stable under normal storage conditions.[11]

Industrial Applications and Functional Insights

The unique combination of a long aliphatic chain and ionic ammonium groups imparts specific functionalities to ammonium decanedioate, making it a valuable component in several industrial formulations.

-

Corrosion Inhibition: One of the primary applications of ammonium decanedioate is as a corrosion inhibitor, particularly for protecting metal surfaces from rust and degradation.[1] The decanedioate anion can adsorb onto metal surfaces, forming a protective layer that passivates the surface and prevents oxidative reactions. The long hydrocarbon chain enhances the hydrophobicity of this protective film, further repelling water and corrosive agents.

-

Lubricant Additives: In the formulation of lubricants, ammonium decanedioate can function as an additive to enhance performance.[1] Its structure allows it to act as a boundary lubricant, reducing friction and wear between moving parts. The polar carboxylate groups adhere to metal surfaces, while the nonpolar aliphatic tails provide a low-shear interface.

-

Plastics and Resins: Ammonium decanedioate is also utilized in the production of plastics and resins, where it can act as a plasticizer.[1] Its incorporation into a polymer matrix can increase flexibility, reduce brittleness, and improve the overall durability of the final product.

-

PROTAC Linkers: In the field of drug discovery, decanedioic acid and its derivatives, such as the ammonium salt, are used as PROTAC (Proteolysis Targeting Chimera) linkers.[5][8] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.[5][8] The decanedioate moiety can serve as the flexible chain connecting the two active ends of the PROTAC molecule.[5][8]

-

Capacitor Electrolytes: A specific grade of ammonium sebacate is used as an electrolyte material in the manufacturing of capacitors.[11]

Safety and Handling

According to available Safety Data Sheets (SDS), ammonium decanedioate is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[12] It may also cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[12]

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]

-

Use in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.[12]

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[12]

-

If swallowed, rinse mouth and consult a physician.[12]

The substance is not considered hazardous for transport.[12]

Experimental Protocol: Quality Control and Assay

Ensuring the purity and concentration of ammonium decanedioate is crucial for its industrial applications. A common approach for the quality control of such a compound involves acid-base titration to determine the assay.

Objective: To determine the purity of an ammonium decanedioate sample by non-aqueous acid-base titration.

Principle: The carboxylate groups of the decanedioate are basic and can be titrated with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint can be determined potentiometrically or with a visual indicator.

Materials and Reagents:

-

Ammonium decanedioate sample

-

Glacial acetic acid (anhydrous)

-

Perchloric acid (0.1 N in glacial acetic acid), standardized

-

Crystal violet indicator

-

Potentiometric titrator with a suitable electrode system

-

Standard laboratory glassware (burette, beaker, pipette)

Procedure:

-

Accurately weigh approximately 200 mg of the ammonium decanedioate sample into a clean, dry 100 mL beaker.

-

Add 50 mL of glacial acetic acid to dissolve the sample. Gentle warming may be required.

-

Add 2-3 drops of crystal violet indicator to the solution. The solution will have a violet color.

-

Titrate the sample solution with standardized 0.1 N perchloric acid. The endpoint is reached when the color of the solution changes from violet to blue-green.

-

Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.

-

Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

-

Calculate the percentage purity of ammonium decanedioate.

Calculation: Purity (%) = (V_s - V_b) * N * M * 100 / (2 * W)

Where:

-

V_s = Volume of perchloric acid consumed by the sample (mL)

-

V_b = Volume of perchloric acid consumed by the blank (mL)

-

N = Normality of the perchloric acid solution (eq/L)

-

M = Molecular weight of ammonium decanedioate (236.31 g/mol )

-

W = Weight of the sample (mg)

-

The factor of 2 in the denominator accounts for the two ammonium/carboxylate groups per molecule.

This experimental workflow provides a reliable method for the quality assessment of ammonium decanedioate.

Caption: Workflow for Quality Control of Ammonium Decanedioate.

Conclusion

Ammonium decanedioate (CAS 19402-63-2) is a versatile industrial chemical with well-defined roles in corrosion inhibition, lubrication, and polymer science. Its straightforward ionic structure, comprising a C10 dicarboxylate and two ammonium ions, underpins its functional properties. While it does not possess the complex biological activity and signaling pathway interactions characteristic of pharmaceutical compounds, its utility in specialized fields like PROTAC development highlights its relevance in advanced chemical synthesis. The information and protocols presented in this guide offer a solid foundation for professionals working with this compound.

References

- BLD Pharm.

- ECHEMI.

- Angene Chemical.

- BOC Sciences. CAS 56353-15-2 N-Acetyl Carnosine.

- Sigma-Aldrich.

- LookChem.

- Acmec Biochemical.

- MedChemExpress. Decanedioic acid ammonium (Sebacic acid ammonium) | PROTAC Linker.

- Cayman Chemical. N-acetyl-L-carnosine (NAC)

- BOC Sciences.

- National Institutes of Health. Electrophoretic Determination of L-Carnosine in Health Supplements Using an Integrated Lab-on-a-Chip Platform with Contactless Conductivity Detection. (2023-09-28).

- ChemicalBook.

- PubMed Central. N‐acetylcarnosine (NAC)

- United States Biological. N-Acetyl-L-Carnosine (NAC)

- Mad Barn. High-performance liquid chromatographic determination of N-alpha-acetyl-L-carnosine in equine plasma. (1997-01-10).

- ResearchGate. State of the Art Clinical Efficacy and Safety Evaluation of N-Acetylcarnosine Dipeptide Ophthalmic Prodrug. (2025-08-07).

- Harvard University. Investigating the Role of The Antioxidant N-acetylcarnosine in Attenuating Oxidation-induced Retinal Damage in. (2021-11).

- J-Stage.

- ChemicalBook. N-Acetyl carnosine | 56353-15-2. (2025-12-22).

- Yoneyama Chemical Industry Co., Ltd.

- National Institutes of Health PubChem. N-Acetyl-L-carnosine | C11H16N4O4 | CID 9903482.

- Taylor & Francis Online. An approach to revolutionize cataract treatment by enhancing drug probing through intraocular cell line.

- MDPI. Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples.

- Google Patents.

- PubMed. Cytotoxic effects and biological activity of 2-aza-8-germanspiro[8][15]-decane-2-propanamine-8,8-diethyl-N,N-dimethyl dichloride (NSC 192965; spirogermanium) in vitro.

- CP Lab Safety.

- MedChemExpress. Decanedioic acid ammonium.

- ChemBuyersGuide.com, Inc. Oakwood Products, Inc. (Page 28).

- A2B Chem.

- MedChemExpress. Decanedioic acid ammonium (Sebacic acid ammonium) | PROTAC Linker.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 19402-63-2|Ammonium decanedioate|BLD Pharm [bldpharm.com]

- 3. 19402-63-2[Ammonium decanedioate]- Acmec Biochemical [acmec.com.cn]

- 4. calpaclab.com [calpaclab.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. a2bchem.com [a2bchem.com]

- 7. echemi.com [echemi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. This compound | 19402-63-2 [chemicalbook.com]

- 11. This compound | Yoneyama Chemical Industry Co., Ltd. [yoneyama-chem.co.jp]

- 12. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Solubility of Ammonium Sebacate in Water and Organic Solvents

Abstract

Introduction to Ammonium Sebacate and Solubility Principles

This compound is a white crystalline powder with the chemical formula C₁₀H₂₄N₂O₄ and a molecular weight of 236.31 g/mol .[3] It is synthesized from sebacic acid and ammonia.[1] The solubility of a compound is a critical physicochemical property that dictates its utility in various applications. It is governed by the interplay of several factors, including the chemical structure of the solute and solvent, temperature, pressure, and the pH of the solution.

The dissolution of this compound in a solvent is an equilibrium process that depends on the balance between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released when the solute molecules are solvated by the solvent molecules (solvation energy).

Key Molecular Characteristics Influencing Solubility:

-

Ionic Nature: As a salt, this compound consists of ammonium cations (NH₄⁺) and sebacate anions (⁻OOC(CH₂)₈COO⁻). In polar solvents like water, these ions can be effectively solvated, promoting dissolution.

-

Hydrogen Bonding: The ammonium cations are excellent hydrogen bond donors, while the carboxylate groups of the sebacate anion are hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as water and alcohols, are therefore expected to be effective solvents.

-

Hydrocarbon Chain: The eight-carbon methylene chain ((CH₂)₈) in the sebacate anion is hydrophobic. This long hydrocarbon tail will tend to decrease solubility in highly polar solvents like water and increase solubility in less polar organic solvents.

The overall solubility of this compound in a given solvent is a result of the interplay between the hydrophilic nature of the ammonium and carboxylate groups and the hydrophobic nature of the long alkyl chain.

Qualitative Solubility Profile of this compound

Based on available safety data sheets and chemical supplier information, a qualitative solubility profile for this compound can be summarized.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Supporting Evidence and Commentary |

| Water | Soluble, "Clear" solution | Multiple sources describe this compound as soluble in water.[4][5] The term "Clear" from one supplier suggests good solubility, likely forming a transparent solution at reasonable concentrations.[5] The two ammonium and two carboxylate groups contribute significantly to its aqueous solubility. |

| Ethanol | Soluble | Described as soluble in ethanol.[4] The hydroxyl group of ethanol can engage in hydrogen bonding with the ammonium and carboxylate groups, while the ethyl group can interact with the hydrocarbon chain of the sebacate anion. |

| Acetone | Soluble | Stated to be soluble in acetone.[4] Acetone is a polar aprotic solvent that can solvate the ions of this compound, although likely to a lesser extent than protic solvents like water and ethanol. |

| Ethylene Glycol | Implied Moderate to Good Solubility | This compound is used as a solute in electrolyte formulations for aluminum electrolytic capacitors, where ethylene glycol is a common solvent.[6][7] This application necessitates its solubility in this medium. |

It is important to note that these are qualitative descriptions. For many applications, particularly in drug development and formulation science, precise quantitative data is essential.

Factors Influencing the Solubility of this compound

The solubility of this compound can be significantly influenced by various external factors. Understanding these can allow for the manipulation of its solubility to suit specific needs.

-

Temperature: For most solid solutes, solubility increases with temperature. The dissolution of this compound in most solvents is likely an endothermic process, meaning that heating the solution will favor the dissolution of more solute. However, the exact temperature dependence needs to be determined experimentally.

-

pH: The pH of an aqueous solution will have a profound effect on the solubility of this compound. In acidic conditions (low pH), the carboxylate anions (sebacate²⁻) will be protonated to form sebacic acid (HOOC(CH₂)₈COOH). Sebacic acid is only slightly soluble in water. In alkaline conditions (high pH), the ammonium cations (NH₄⁺) will be deprotonated to form ammonia (NH₃), which is a gas and can be lost from the solution. The optimal pH for the solubility of this compound is likely to be near neutral (pH 6.5-7.5), where both the sebacate and ammonium ions are stable in their ionic forms.[5]

-

Presence of Co-solvents: The solubility of this compound in a particular solvent can be enhanced by the addition of a co-solvent. For instance, in aqueous formulations, the addition of a water-miscible organic solvent like ethanol could potentially increase the solubility by providing a less polar environment for the hydrocarbon chain of the sebacate anion.

-

Common Ion Effect: The solubility of this compound in an aqueous solution can be decreased by the presence of a soluble salt that provides a common ion, either ammonium (e.g., from ammonium chloride) or sebacate (from another sebacate salt). This is due to Le Chatelier's principle, where the addition of a product of the dissolution equilibrium shifts the equilibrium back towards the solid, undissolved state.

Experimental Protocols for Quantitative Solubility Determination

Given the absence of readily available quantitative data, researchers must often determine the solubility of this compound experimentally. The two most common and reliable methods are the gravimetric method and the dynamic (or synthetic) method.

Gravimetric Method (Isothermal Equilibrium Method)

This is a classical and highly accurate method for determining solubility. It involves preparing a saturated solution at a constant temperature, separating the undissolved solid, and then determining the concentration of the solute in the saturated solution by evaporating the solvent.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known mass or volume of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary experiments are recommended to determine the required equilibration time.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the clear, saturated supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Solvent Evaporation: Accurately weigh the collected sample of the saturated solution in a pre-weighed container. Then, carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature to avoid decomposition of the this compound).

-

Mass Determination: After complete removal of the solvent, weigh the container with the dried this compound residue.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per a given mass (e.g., 100 g) or volume of the solvent.

Diagram of the Gravimetric Method Workflow:

Caption: Workflow for the gravimetric determination of solubility.

Dynamic Method (Polythermal Method)

The dynamic method involves preparing a mixture of known composition and then determining the temperature at which the solid phase completely dissolves upon heating or precipitates upon cooling. This method is often faster than the gravimetric method and allows for the rapid generation of a solubility-temperature curve.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a known mass of this compound and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer and a precise temperature probe.

-

Heating and Monitoring: Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min) while stirring continuously.

-

Dissolution Point Detection: Visually observe the mixture or use an automated system with a laser or light source and a detector to monitor the turbidity of the solution. The temperature at which the last solid particle disappears is recorded as the dissolution temperature for that specific concentration.

-

Data Collection: Repeat the experiment with different compositions of solute and solvent to generate a series of data points (dissolution temperature vs. concentration).

-

Solubility Curve Construction: Plot the dissolution temperatures against the corresponding concentrations to construct the solubility curve.

Diagram of the Dynamic Method Workflow:

Caption: Workflow for the dynamic determination of solubility.

Practical Implications in Research and Drug Development

A thorough understanding of the solubility of this compound is crucial for its practical application:

-

Formulation Development: In the pharmaceutical industry, if this compound is considered as a salt form of a drug or as an excipient, its solubility in aqueous and organic media will be a critical parameter for developing liquid dosage forms, as well as for controlling its dissolution rate from solid dosage forms.

-

Corrosion Inhibition and Lubricants: For its use as a corrosion inhibitor or lubricant additive, its solubility in the relevant medium (e.g., water, oils, or glycols) is essential for ensuring its homogeneous distribution and effectiveness.[1]

-

Capacitor Electrolytes: The performance and lifespan of electrolytic capacitors depend on the stability and conductivity of the electrolyte. The solubility of this compound in the chosen solvent system (e.g., ethylene glycol) at various operating temperatures is a key factor in preventing precipitation and ensuring optimal performance.[6][7]

-

Purification and Crystallization: Knowledge of the solubility of this compound in different solvents and its temperature dependence is fundamental for developing efficient crystallization processes for its purification.

Conclusion

This compound is a versatile compound with established and emerging applications. While it is qualitatively known to be soluble in water, ethanol, and acetone, a significant gap exists in the scientific literature regarding its quantitative solubility data. This technical guide has provided a detailed overview of the physicochemical principles governing its solubility and has presented robust, step-by-step protocols for its experimental determination using gravimetric and dynamic methods. By leveraging the information and methodologies outlined herein, researchers, scientists, and drug development professionals can accurately characterize the solubility of this compound, enabling its effective utilization in a wide array of scientific and industrial applications.

References

- LookChem.

- Yoneyama Chemical Industry Co., Ltd.

- Yoneyama Chemical Industry Co., Ltd.

- Scribd. Composition and Performance of Electrolyte For Wide Temperature Aluminum Electrolytic Capacitors. [Link]

- Ningbo Inno Pharmchem Co., Ltd.

- Xuansn Electronic. Electrolyte of Aluminum Electrolytic Capacitor. [Link]

Sources

- 1. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 19402-63-2,this compound | lookchem [lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | Yoneyama Chemical Industry Co., Ltd. [yoneyama-chem.co.jp]

- 6. scribd.com [scribd.com]

- 7. xuanxcapacitors.com [xuanxcapacitors.com]

Molecular weight and formula of ammonium sebacate

An In-Depth Technical Guide to Ammonium Sebacate for Scientific Professionals

Abstract

This compound (CAS No: 19402-63-2) is the diammonium salt of sebacic acid, a 10-carbon dicarboxylic acid. While recognized for its significant role as a high-purity electrolyte component in the manufacturing of capacitors, its utility extends into various domains of material science and chemical synthesis, including applications as a corrosion inhibitor, lubricant additive, and polymer plasticizer.[1][2] For researchers and drug development professionals, this compound presents potential as a buffering agent, a chemical intermediate, and a unique counter-ion in formulation studies.[1][3] This guide provides a comprehensive overview of its fundamental properties, synthesis pathways, established applications, and detailed analytical protocols for its quantification, offering a critical resource for its evaluation and implementation in advanced research and development settings.

Fundamental Chemical Identity

The correct identification and characterization of a chemical substance are paramount for its effective application. This compound is structurally straightforward, yet its representation in literature and databases can vary.

Chemical Formula and Structure

This compound is the product of the neutralization of sebacic acid (a dicarboxylic acid) with two equivalents of ammonia. This results in two common, yet chemically identical, molecular formulas:

A more descriptive formula, H4NOOC(CH2)8COONH4, explicitly illustrates the salt structure, showing an ammonium cation (NH₄⁺) associated with each of the carboxylate groups of the sebacate anion.[5]

Structure:

The molecule consists of a central eight-carbon aliphatic chain -(CH₂)₈- flanked by two carboxylate groups (-COO⁻). Each of these anionic groups is ionically bonded to an ammonium cation (NH₄⁺).

Molecular Weight

The molecular weight of this compound is consistently reported as:

Data Summary Table

For ease of reference, the core identifying information for this compound is summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Dithis compound, Ammonium decanedioate | [2] |

| CAS Number | 19402-63-2 | [4][5] |

| Molecular Formula | C₁₀H₂₄N₂O₄ | [1][4] |

| Molecular Weight | 236.31 g/mol | [3][4][5] |

Physicochemical Properties

The physical and chemical behaviors of this compound dictate its handling, storage, and application suitability.

Appearance, Odor, and Stability

This compound is a white crystalline powder or solid.[5] It is noted to have a weak ammonia odor, which is expected from an ammonium salt, particularly if there is any slight dissociation.[5] The compound is considered stable under normal storage conditions.[5] For laboratory use, it is recommended to store it at room temperature in an inert atmosphere.[2]

Solubility and pH

It is soluble in water, ethanol, and acetone.[3] This solubility in both aqueous and common organic solvents provides versatility in formulation and reaction chemistry. When dissolved in water, it behaves as an electrolyte, dissociating into sebacate and ammonium ions.[3] A 5% aqueous solution of this compound typically exhibits a pH in the range of 6.5 to 7.5, making it a near-neutral salt.[5]

Physicochemical Data Table

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [5] |

| Odor | Weak ammonia | [5] |

| Solubility | Water, Ethanol, Acetone | [3] |

| pH (5% aq. solution) | 6.5 - 7.5 | [5] |

| Chemical Stability | Stable under normal conditions | [5] |

Synthesis and Manufacturing Insights

Understanding the synthesis of this compound provides context on its purity, potential impurities, and environmental footprint. The process is a straightforward acid-base neutralization, but the production of its precursor, sebacic acid, is more complex.

Core Synthesis Reaction

This compound is synthesized via the reaction of sebacic acid with ammonia.[2]

HOOC(CH₂)₈COOH + 2 NH₃ → NH₄OOC(CH₂)₈COONH₄

This reaction is typically carried out in an aqueous or alcoholic medium, followed by crystallization to isolate the final product. The purity of the final product is highly dependent on the purity of the sebacic acid and ammonia starting materials.

Sebacic Acid Precursor Manufacturing

The choice of manufacturing route for sebacic acid has significant implications.

-

Castor Oil Route (Green Chemistry): The most common and environmentally friendly method involves the caustic digestion of ricinoleic acid, which is derived from castor oil.[6] Castor oil is heated with a strong alkali like caustic soda, which cleaves the ricinoleic acid molecule to yield sebacic acid and capryl alcohol.[6] This bio-based route is a key example of green chemistry.

-

Adipic Acid Route (Synthetic): An alternative synthetic route starts with adipic acid.[6] This process involves the electro-oxidation of monomethyl adipate to form dimethyl sebacate, which is then hydrolyzed to yield high-purity sebacic acid.[6]

The diagram below illustrates the general manufacturing workflow.

Applications in Research and Industry

This compound is a specialty chemical with targeted applications driven by its unique properties.

Core Application in Electronics

The primary industrial use of high-purity, or "capacitor grade," this compound is as a key component in electrolyte formulations for capacitors.[1][5] Its role is to provide conductivity and ensure the long-term stability and performance of the electronic device.[1]

Material Science and Industrial Uses

-

Corrosion Inhibitor: It is an effective corrosion inhibitor, forming a protective layer on metal surfaces to prevent rust and degradation, particularly in cooling water systems.[2][7]

-

Lubricant Additive: In lubricants, it functions as an additive to reduce friction and wear, enhancing the efficiency and lifespan of machinery.[2]

-

Plasticizer: this compound can be used in the production of plastics and resins to improve flexibility and durability.[2]

Relevance in Pharmaceutical and Drug Development

While not a primary pharmaceutical excipient, its properties suggest potential utility for formulation scientists:

-

Buffering Agent: With a pKa that results in a near-neutral pH in solution, it has been noted for potential use as a buffering agent in pharmaceutical formulations to maintain the stability of active pharmaceutical ingredients (APIs).[3] This function is analogous to more common buffers like ammonium acetate.[8]

-

Counter-ion for Drug Salts: Dicarboxylic acids are often used to form salts of basic APIs to modify solubility, stability, or release profiles. The sebacate anion provides a lipophilic, divalent counter-ion that could be explored in drug salt screening studies.

-

Broader Context of Ammonium Compounds: Quaternary ammonium compounds (QACs) as a class are known for a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[9] While this compound itself is not a QAC in the traditional sense (it is a simple salt), its ammonium functional groups place it within the broader family of nitrogen-containing compounds relevant to biological systems. Its role could also be considered in the context of ammonia-scavenging drugs, which are used to modulate nitrogen metabolism in certain liver diseases.[10]

Analytical Protocols for Quality Control and Research

Accurate quantification of this compound is essential for quality control and for determining its concentration in experimental formulations. The primary analytical challenge is the precise measurement of the ammonium content.

Rationale for Method Selection

The choice of analytical method depends on the sample matrix. For pure this compound, direct methods like titration or ion-selective electrode (ISE) analysis are sufficient. For complex matrices (e.g., a formulated product), a preliminary distillation step is often required to separate the ammonia from interfering substances.[11]

The diagram below provides a decision-making workflow for selecting an appropriate analytical method.

Protocol 1: Quantification of Ammonium by Titration (Post-Distillation)

This method is a robust and widely accepted standard for determining ammonia/ammonium content.[12]

Principle: Ammonia is liberated from the sample by distillation under alkaline conditions. The liberated ammonia gas is trapped in a boric acid solution, forming ammonium borate. This solution is then titrated with a standardized strong acid.

Methodology:

-

Sample Preparation: Accurately weigh a quantity of this compound (e.g., 0.5 g) and dissolve it in deionized water in a 100 mL volumetric flask.

-

Distillation Setup: Transfer a known aliquot (e.g., 10 mL) of the sample solution into a Kjeldahl distillation apparatus. Add 100 mL of deionized water.

-

Liberation of Ammonia: Add 20 mL of 40% (w/v) NaOH solution to the distillation flask to make the solution strongly alkaline. Immediately connect the flask to the distillation apparatus.

-

Trapping: Place a receiving flask containing 50 mL of 2% boric acid solution with a mixed indicator (e.g., bromocresol green and methyl red) under the condenser outlet. Ensure the condenser tip is submerged in the boric acid.

-

Distillation: Heat the distillation flask and collect approximately 150 mL of distillate. The boric acid solution will change color as it traps the ammonia.

-

Titration: Titrate the distillate with a standardized solution of 0.1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the indicator endpoint is reached (a sharp color change from green to pink/gray).

-

Calculation: Calculate the percentage of nitrogen or ammonium in the original sample based on the volume and concentration of the titrant used.

Protocol 2: Analysis by Ion-Selective Electrode (ISE)

This method offers a faster alternative to titration for routine analysis, especially when a distillation step is not required.[11]

Principle: An ammonia-selective electrode measures the potential difference across a gas-permeable membrane that separates the sample from an internal electrode. This potential is proportional to the concentration of ammonia in the sample.

Methodology:

-

Calibration: Prepare a series of ammonium standards (e.g., 1, 10, 100, 1000 ppm NH₄⁺) from a certified stock solution.

-

Sample Preparation: Accurately weigh a quantity of this compound and dissolve it in deionized water to a known volume to achieve a concentration within the calibrated range.

-

pH Adjustment: To a fixed volume of each standard and sample (e.g., 50 mL), add 1 mL of an ionic strength adjuster (ISA) solution containing NaOH. This raises the pH above 11, converting all ammonium ions (NH₄⁺) to ammonia gas (NH₃) for detection.

-

Measurement: Place the calibrated ammonia ISE into the first standard solution. Wait for the reading to stabilize and record the millivolt (mV) value. Rinse and blot the electrode dry between measurements.

-

Calibration Curve: Plot the mV readings of the standards against the logarithm of their concentrations to generate a calibration curve.

-

Sample Analysis: Measure the mV reading of the prepared sample solution and use the calibration curve to determine its ammonia concentration.

-

Calculation: Convert the measured ammonia concentration back to the content of this compound in the original solid sample.

Conclusion

This compound is a versatile dicarboxylic acid salt whose utility is defined by its high purity and unique physicochemical properties. While its primary application lies in the demanding field of electronics, its characteristics as a corrosion inhibitor, lubricant, and potential buffering agent make it a compound of interest for material scientists, chemists, and pharmaceutical formulation professionals. A thorough understanding of its synthesis, properties, and the appropriate analytical methodologies is crucial for leveraging its full potential in both industrial and research-oriented applications.

References

- This compound. Yoneyama Chemical Industry Co., Ltd.. [Link]

- This compound, min 99%, 100 grams. CP Lab Safety. [Link]

- Understanding this compound: From Formula to Application. Ningbo Inno Pharmchem Co., Ltd.. [Link]

- Cas 19402-63-2, Ammonium sebac

- Ammonium sebac

- The Benefits of Ammonium Acetate in Pharmaceutical Applic

- An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. PubMed Central. [Link]

- Approved Analysis Methods for Ammonia. Cole-Parmer. [Link]

- Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [Link]

- Ammonia. SEAL Analytical. [Link]

- ANALYTICAL METHODS.

- Ammonium Content Determination by Different Analytical Methods in the Manure with Different Additives and Its Change During Storage. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cas 19402-63-2,this compound | lookchem [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | Yoneyama Chemical Industry Co., Ltd. [yoneyama-chem.co.jp]

- 6. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]

- 7. This compound [myskinrecipes.com]

- 8. vinipul.com [vinipul.com]

- 9. mdpi.com [mdpi.com]

- 10. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. coleparmer.com [coleparmer.com]

- 12. mdpi.com [mdpi.com]

Environmental and safety considerations for ammonium sebacate

An In-depth Technical Guide to the Environmental and Safety Profile of Ammonium Sebacate

Introduction

This compound (CAS No. 19402-63-2), the diammonium salt of decanedioic acid, is a chemical compound utilized in various industrial applications, including as a corrosion inhibitor, lubricant additive, and a plasticizer in the production of resins and plastics.[1] Its synthesis from sebacic acid, a renewable resource often derived from castor oil, positions it as a potentially sustainable chemical.[2] However, for researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's environmental and safety profile is paramount for responsible innovation and risk management.

This guide provides a detailed examination of the environmental and safety considerations for this compound. Due to the limited availability of direct empirical data for this specific salt, this document employs a component-based assessment strategy, analyzing the known profiles of its constituent parts—sebacic acid and the ammonium ion—to construct a scientifically grounded and precautionary overview. We will explore known hazards, outline best practices for handling, and detail the necessary experimental frameworks for generating definitive data where gaps exist, ensuring a self-validating system of protocols and risk assessment.

Chemical Identification and Physicochemical Properties

A precise understanding of a chemical's identity and properties is the foundation of any safety assessment.

| Property | Value | Source(s) |

| Chemical Name | Diammonium decanedioate | [1][3] |

| Synonyms | This compound, Dithis compound | [1][4] |

| CAS Number | 19402-63-2 | [4] |

| Molecular Formula | C₁₀H₂₄N₂O₄ (C₁₀H₁₈O₄·2H₃N) | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | White to off-white solid/powder | [4] |

| Storage Temperature | Room temperature, inert atmosphere | [4] |

Human Health and Safety Assessment

While some safety data sheets (SDS) for this compound report "no data available" for formal classification, others provide specific GHS hazard statements.[3] This discrepancy underscores the need for a cautious approach based on available information and the chemical nature of the substance.

GHS Hazard Classification

The following classifications have been associated with this compound and should be considered for all handling and labeling procedures.

| Hazard Class | Code | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [4] |

GHS Hazard Pictogram: GHS07 (Exclamation Mark)[4][5]

Expert Insight: The irritant properties (H315, H319, H335) are plausible for a fine particulate solid and are consistent with ammonium salts, which can cause irritation upon contact with mucous membranes. The oral toxicity warning (H302) necessitates careful handling to prevent ingestion.

Personal Protective Equipment (PPE) and Handling

Adherence to a strict PPE protocol is a non-negotiable aspect of laboratory safety. The causality behind these choices is rooted in preventing the exposure routes identified in the GHS classification.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3] Causality: This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) and wear a lab coat or protective clothing.[3] Causality: This mitigates the risk of skin irritation (H315) and prevents dermal absorption.

-

Respiratory Protection: In situations where dust is generated or ventilation is inadequate, a full-face respirator with an appropriate particulate filter is recommended.[3] Causality: This addresses the H335 "May cause respiratory irritation" hazard by preventing inhalation of the powdered substance.

-

General Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Ensure an eyewash station and safety shower are readily accessible.

First Aid Measures

In the event of accidental exposure, immediate and correct first aid is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Environmental Fate and Ecotoxicity Assessment

Direct ecotoxicological data for this compound is largely unavailable in public literature.[3] Therefore, a predictive assessment based on its constituent components is the most responsible scientific approach. This "read-across" methodology is a standard practice in chemical risk assessment when data is sparse.

The Challenge of Limited Data & the Read-Across Approach

The absence of empirical data necessitates a structured, evidence-based predictive model. We will analyze the environmental profiles of the sebacic acid anion and the ammonium cation separately to forecast the behavior of the parent compound.

Caption: Environmental risk assessment workflow for a data-deficient substance.

Profile of the Sebacic Acid Moiety (C₁₀H₁₈O₄)

Sebacic acid is a naturally occurring long-chain dicarboxylic acid. Its environmental profile is well-characterized.

-

Biodegradation: Sebacic acid is considered readily biodegradable .[2][6] Studies on related sebacic esters also confirm high biodegradability.[7] Mechanism: As a linear aliphatic dicarboxylic acid, it is susceptible to metabolic breakdown via β-oxidation in microorganisms, ultimately degrading to CO₂ and water.[8][9]

-

Bioaccumulation: With a low octanol-water partition coefficient (Log Kow = 1.5), sebacic acid has a low potential for bioaccumulation .[6][8] It is not expected to persist in the food chain.

-

Aquatic Toxicity: While having low acute toxicity to mammals, it is classified as harmful to aquatic organisms .[6][10]

Profile of the Ammonium Moiety (NH₄⁺)

The environmental risk of the ammonium ion is almost entirely related to its equilibrium with un-ionized ammonia (NH₃) in water, a relationship governed by pH and temperature.

-

Aquatic Toxicity: Un-ionized ammonia (NH₃) is highly toxic to aquatic life, particularly fish, as it can readily cross epithelial membranes.[11][12] The ammonium ion (NH₄⁺) is significantly less toxic.[13]

-

Environmental Factors:

-

Fate: Ammonium is a key component of the nitrogen cycle and is readily utilized by aquatic plants and microorganisms. It is non-persistent.[11]

Predicted Environmental Profile of this compound

Synthesizing the component data allows for the following expert predictions:

-

Persistence & Biodegradation: The compound is expected to be readily biodegradable , driven by the rapid metabolism of the sebacate anion.

-

Bioaccumulation: The potential for bioaccumulation is predicted to be low .

-

Primary Environmental Hazard: The most significant environmental risk is acute aquatic toxicity . This risk is primarily driven by the ammonium component and is expected to be substantially higher in water bodies with a neutral to high pH (>7).

| Parameter | Predicted Profile for this compound | Rationale |

| Ready Biodegradability | High | Based on the known ready biodegradability of sebacic acid.[2][6] |

| Bioaccumulation Potential | Low | Based on the low Log Kow of sebacic acid.[6] |

| Aquatic Toxicity | Harmful to Toxic | Combination of sebacic acid's harm to aquatic life and the high, pH-dependent toxicity of the ammonium ion.[6][11][12] |

Recommended Experimental Protocols for Data Generation

For regulatory submission or a definitive internal risk assessment, empirical data must be generated. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical testing.[16][17] Adhering to these protocols ensures data is reliable, reproducible, and mutually accepted across jurisdictions.

Conceptual Protocol: Ready Biodegradability (OECD 301)

This test assesses the potential for rapid and ultimate degradation in an aerobic aqueous environment.

-

Principle: A small amount of the test substance (this compound) is incubated in a seeded aqueous mineral medium. Degradation is followed by measuring oxygen consumption or CO₂ evolution over 28 days.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Conditions: The test is run in the dark at a constant temperature (e.g., 20-24°C).

-

Measurement: For OECD 301 F (Manometric Respirometry), the oxygen consumed by the microbial population is measured over time.

-

Pass Criteria: The substance is considered "readily biodegradable" if the percentage of degradation reaches ≥60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[11]

Conceptual Protocol: Acute Toxicity to Fish (OECD 203)

This test determines the concentration that is lethal to 50% of a test fish population (LC50) over a short exposure period.

-

Principle: Fish are exposed to the test substance in a range of concentrations for 96 hours.

-

Test Species: A standard species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Conditions: The test must be conducted at a constant, controlled pH and temperature, as these factors critically influence ammonia toxicity.[14] A series of test concentrations are prepared in fresh water.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The 96-hour LC50 is calculated using statistical methods. This value is fundamental for environmental hazard classification.

Risk Management and Emergency Procedures

Accidental Release Measures

A systematic approach is required to contain spills and protect personnel and the environment.

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Evacuate personnel from the area. Wear full PPE as described in Section 2.2.[3]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[3] This is critical due to the predicted aquatic toxicity.

-

Containment and Cleanup:

-

For small spills, carefully sweep or vacuum up the material, avoiding dust generation.

-

Place the collected material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with water.

-

Caption: A systematic workflow for responding to an accidental spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] A water spray can be used to cool nearby containers.

-

Specific Hazards: Thermal decomposition may produce carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Disposal must be conducted in accordance with all federal, state, and local environmental regulations. The material should be disposed of at an approved waste disposal plant. Do not discharge into the environment.

Conclusion

This compound presents a dual profile that demands careful and informed management. From a human health perspective, it is classified as an irritant and is harmful if swallowed, necessitating stringent adherence to PPE and safe handling protocols.

Environmentally, the lack of direct data is a significant challenge. However, a component-based assessment strongly predicts that while the sebacate moiety will ensure the compound is readily biodegradable and non-bioaccumulative, the ammonium moiety poses a significant risk of acute toxicity to aquatic organisms. This toxicity is highly dependent on environmental pH and temperature. Therefore, preventing the release of this compound into aquatic ecosystems is a primary risk management objective. For applications requiring regulatory approval, the generation of empirical data following standardized OECD guidelines is essential.

By integrating this predictive analysis with robust safety protocols and a clear understanding of data generation requirements, researchers and developers can utilize this compound responsibly, balancing its functional benefits with a commitment to environmental stewardship and workplace safety.

References

- OECD (2024)

- National Toxicology Program (2001), OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure, U.S. Department of Health and Human Services, [Link]

- Wikipedia (2024), OECD Guidelines for the Testing of Chemicals, [Link]

- Auxilife (2025)

- OECD (2024), OECD Guidelines for the Testing of Chemicals, Section 4, [Link]

- The Nature Conservancy (2010), A Literature Review of Effects of Ammonia on Fish, [Link]

- Water Quality Australia (n.d.)

- IntechOpen (2022)

- Taylor & Francis Online (1986)

- MDPI (2019), Sequencing Biodegradable and Potentially Biobased Polyesteramide of Sebacic Acid and 3-Amino-1-propanol by MALDI TOF-TOF Tandem Mass Spectrometry, [Link]

- Agriculture and Environment Research Unit (AERU), University of Hertfordshire (n.d.), Sebacic acid, [Link]

- ResearchGate (2003), Synthesis and biodegradability of some adipic and sebacic esters, [Link]

- ResearchGate (2016), Degradation of poly(salicylic acid-co-sebacic acid) films, [Link]

- U.S. Environmental Protection Agency (2013)

- Santos (n.d.), Chemical Risk Assessment Framework, [Link]

- PubMed Central (2023), A systematic review of the risk management frameworks for potentially toxic chemical elements, [Link]

- European Chemicals Agency (ECHA) (n.d.)

- Acme-Hardesty (2015)

- U.S. Environmental Protection Agency (1992), Guidance for Data Useability in Risk Assessment (Part A), [Link]

- ECETOC (2023), Risk Assessment Framework Proposal for Chemical Additives in Plastic, [Link]

- ACS Publications (2024), Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects, [Link]

- PubMed (1992)

- Agency for Toxic Substances and Disease Registry (ATSDR) (2017)

- Fraunhofer-Gesellschaft (n.d.)

- LookChem (2017)

- ERA Environmental (2014), GHS Hazard Classification: Everything You Need to Know, [Link]

- ResearchGate (2020), The biochemistry and physiology of long-chain dicarboxylic acid metabolism, [Link]

- PubChem (2025)

- PubMed Central (2020), The biochemistry and physiology of long-chain dicarboxylic acid metabolism, [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. greenchemindustries.com [greenchemindustries.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 19402-63-2 [chemicalbook.com]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. arkema.com [arkema.com]

- 7. researchgate.net [researchgate.net]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Ammonia in freshwater and marine water [waterquality.gov.au]

- 12. epa.gov [epa.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. nature.org [nature.org]

- 15. Ammonia Toxicity in Aquatic Organisms: Implications for Water Quality - Olympian Water Testing, LLC [olympianwatertesting.com]

- 16. oecd.org [oecd.org]

- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ammonium Sebacate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium sebacate, the ammonium salt of the C10 dicarboxylic acid, sebacic acid, serves as a key intermediate and precursor in various chemical syntheses, including the formation of polymers and specialty chemicals. Its thermal stability is a critical parameter that dictates its storage, handling, and processing conditions. This technical guide provides a comprehensive analysis of the thermal decomposition of this compound, delineating its probable decomposition pathways, and offering detailed experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While direct experimental data for this compound is not extensively published, this guide synthesizes information from analogous long-chain ammonium dicarboxylates and the known thermal behavior of its constituent parts—ammonia and sebacic acid—to provide a robust predictive framework.

Introduction: The Significance of this compound

Sebacic acid, a naturally derived dicarboxylic acid, is a valuable building block in the chemical industry, prized for its role in producing high-performance polyamides, plasticizers, and lubricants.[1][2] The ammonium salt, this compound, represents a water-soluble, readily handled form of this diacid. Understanding its behavior under thermal stress is paramount for applications where it might be heated, such as in melt polymerization or other high-temperature syntheses. The decomposition of this compound is not a simple sublimation process but involves complex, competing chemical reactions that yield a variety of products. This guide aims to elucidate these processes, providing a foundational understanding for professionals working with this compound.

Predicted Thermal Decomposition Pathways of this compound

The thermal decomposition of ammonium carboxylates typically proceeds through two primary, often competing, pathways.[2][3] For a dicarboxylate like this compound, these pathways can be extrapolated to involve both carboxyl groups.

Pathway 1: Reversible Dissociation

The initial and often dominant decomposition step is the reversible dissociation of the salt back into its constituent acid and ammonia. This is an endothermic process.

(NH₄)₂[OOC(CH₂)₈COO] → HOOC(CH₂)₈COOH + 2NH₃

Given that sebacic acid is a solid with a melting point of approximately 131-137°C and a boiling point of 294.4°C (at 100 mmHg), this initial mass loss in a TGA experiment would correspond to the volatilization of ammonia, followed by the sublimation or volatilization of sebacic acid at higher temperatures.[1][4]

Pathway 2: Dehydration to Form Amides and Polyamides

In this pathway, a molecule of water is eliminated between the ammonium cation and the carboxylate anion to form an amide. Given that this compound has two such salt functionalities, this can proceed in a stepwise manner to form sebacamide, and can further polymerize via melt condensation to form polyamides.[3]

-

Step 2a: Formation of Sebacamide: (NH₄)₂[OOC(CH₂)₈COO] → H₂NOC(CH₂)₈CONH₂ + 2H₂O

-

Step 2b: Polymerization: n (NH₄)₂[OOC(CH₂)₈COO] → [-NHOC(CH₂)₈CONH(CH₂)₆-]n (example with a diamine) + 2n H₂O

The formation of amides is a key reaction in the synthesis of nylons, such as Nylon 6,10, which is produced from sebacic acid and hexamethylenediamine.[5] The thermal stability of these resulting polyamides is generally high, with decomposition temperatures often exceeding 350-400°C.[6][7]

Visualization of Decomposition Pathways

The logical flow of the decomposition process can be visualized as follows:

Caption: Competing thermal decomposition pathways for this compound.

Physicochemical Properties of Sebacic Acid and Potential Decomposition Products

A summary of the key physical properties of sebacic acid is essential for interpreting thermal analysis data.

| Property | Value | Reference(s) |

| Sebacic Acid | ||

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 131–137 °C | [1] |

| Boiling Point | 294.4 °C at 100 mmHg | [1] |

| Solubility in Water | 1.0 g/L at 20 °C | [1] |

| Ammonia | ||

| Molecular Formula | NH₃ | |

| Boiling Point | -33.34 °C | |

| Water | ||

| Molecular Formula | H₂O | |

| Boiling Point | 100 °C |

Experimental Protocols for Thermal Analysis

To investigate the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Coupling the TGA to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-IR) can provide real-time identification of evolved gases.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Place a small amount of this compound (typically 5-10 mg) into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Load the sample into the TGA instrument.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C.

-

Heating Rate: A heating rate of 10°C/min or 20°C/min is standard.

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis:

-

The resulting TGA curve will plot percent weight loss versus temperature.

-

The onset temperature of decomposition is determined from the initial significant mass loss.

-

The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to determine the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a DSC pan (e.g., aluminum) and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions:

-

Temperature Program: A common procedure is a heat-cool-heat cycle. For instance, heat from 25°C to 200°C at 10°C/min, cool to 25°C at 10°C/min, and then reheat to 200°C at 10°C/min. The upper temperature should be chosen to be below the major decomposition temperature observed in TGA to avoid fouling the DSC cell.

-

Atmosphere: Maintain a constant flow of inert gas (e.g., nitrogen) throughout the experiment.

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

Endothermic events (e.g., melting) will appear as peaks, while exothermic events will be troughs.

-

The melting temperature (Tm) is identified as the peak of the endothermic melting event.

-

The glass transition temperature (Tg), if applicable, will appear as a step change in the baseline.

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for the thermal analysis of this compound.

Predicted TGA and DSC Behavior of this compound